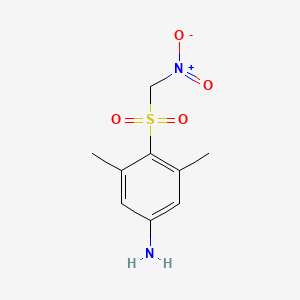

![molecular formula C17H11N B1199836 ベンゾ[c]フェナントリジン CAS No. 218-38-2](/img/structure/B1199836.png)

ベンゾ[c]フェナントリジン

概要

説明

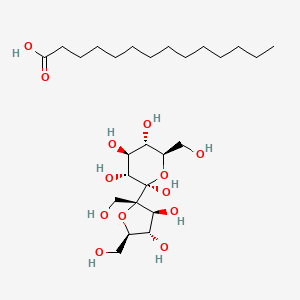

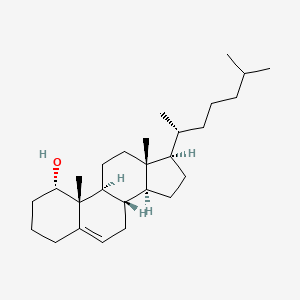

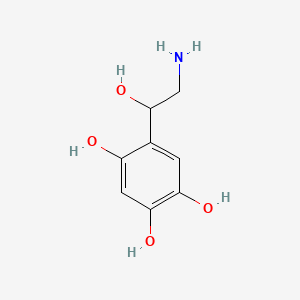

Benzo[c]phenanthridine, also known as Benzo[c]phenanthridine, is a useful research compound. Its molecular formula is C17H11N and its molecular weight is 229.27 g/mol. The purity is usually 95%.

The exact mass of the compound Benzo[c]phenanthridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzo[c]phenanthridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c]phenanthridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌活性

ベンゾ[c]フェナントリジン誘導体は、抗癌研究で有望な結果を示しています。 均一系金触媒を用いたこれらの化合物を組み立てるためのモジュール式戦略が開発されており、HeLaやSW-480などのさまざまな腫瘍細胞株に対して高い抗癌活性を示します {svg_1}。これらの発見は、新しい癌治療法の開発における潜在的な用途を示唆しています。

抗菌特性

研究は、特定のベンゾ[c]フェナントリジン誘導体が有意な抗菌活性を有することを示しています。 ベンゾ[c]フェナントリジンアルカロイドと構造的に類似した新規フェナントリジンが合成され、枯草菌や結核菌などの細菌株に対して試験され、マイクロモル濃度で高い効力を示しました {svg_2}.

結核治療

ベンゾ[c]フェナントリジン誘導体は、結核(TB)に対して強力な効力を有することが発見されました。 一部の化合物は、TBの第一線抗生物質であるリファンピシンと同等の有効性を示し、複数の多剤耐性結核菌臨床分離株に対する新しい作用機序を示唆しています {svg_3}.

歯科ケアへの応用

サングイナリンやケレリトリンなどのアルカロイドは、ベンゾ[c]フェナントリジン誘導体であり、歯科ケアへの応用を含む生物活性について研究されています。 それらの特性は、歯科の健康問題に対する治療法や予防策を開発するために活用される可能性があります {svg_4}.

抗炎症効果

ベンゾ[c]フェナントリジン化合物は、抗炎症効果と関連付けられています。 これらの薬物による好中球活性化の抑制は、炎症性疾患を改善する方法として提唱されており、新しい治療アプローチへの道を開いています {svg_5}.

細胞周期とアポトーシスの調節

一部のベンゾ[c]フェナントリジン誘導体は、癌細胞で細胞周期停止を引き起こし、p53タンパク質のレベルを上昇させ、PARP-1のアポトーシス特異的断片化を誘導することが判明しています。 これは、癌治療戦略にとって重要な細胞周期とアポトーシス経路の調節における役割を示しています {svg_6}.

作用機序

Biochemical Pathways

The biochemical pathways affected by Benzo[c]phenanthridine are primarily related to DNA replication and cell proliferation due to its interaction with topoisomerases . By suppressing the activity of these enzymes, Benzo[c]phenanthridine disrupts the normal process of DNA replication, leading to DNA damage and cell death .

生化学分析

Biochemical Properties

Benzo[c]phenanthridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. For instance, sanguinarine, a derivative of benzo[c]phenanthridine, exhibits antimicrobial activity by inhibiting DNA synthesis in pathogens . Chelerythrine, another derivative, is known to inhibit protein kinase C, thereby exhibiting anti-inflammatory properties . These interactions highlight the compound’s ability to modulate biochemical pathways and influence cellular functions.

Cellular Effects

Benzo[c]phenanthridine and its derivatives have profound effects on various cell types and cellular processes. For example, sanguinarine has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function . Additionally, benzo[c]phenanthridine compounds can interfere with cell signaling pathways, such as the inhibition of topoisomerases I and II, leading to DNA damage and cell death . These effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of benzo[c]phenanthridine involves several key interactions at the molecular level. Sanguinarine, for instance, binds to DNA and inhibits the activity of topoisomerases, enzymes crucial for DNA replication and repair . This binding leads to the stabilization of the topoisomerase-DNA complex, resulting in DNA strand breaks and subsequent cell death . Additionally, benzo[c]phenanthridine derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzo[c]phenanthridine can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the reduction of benzo[c]phenanthridine to its dihydro derivatives is necessary for its penetration through the cell membrane . Over time, these derivatives can accumulate within cells, leading to sustained biological activity . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of benzo[c]phenanthridine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, benzo[c]phenanthridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

Benzo[c]phenanthridine is involved in various metabolic pathways, including its biotransformation in human hepatocytes . The primary route of metabolism involves the formation of dihydro metabolites, followed by O-demethylenation and O-demethylation processes . These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. Additionally, benzo[c]phenanthridine can interact with cytochrome P450 enzymes, influencing its metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of benzo[c]phenanthridine within cells and tissues are mediated by various transporters and binding proteins . For instance, the compound can be transported across cell membranes through specific transporters, facilitating its intracellular accumulation . Once inside the cell, benzo[c]phenanthridine can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . These transport and distribution mechanisms are essential for the compound’s therapeutic efficacy.

Subcellular Localization

Benzo[c]phenanthridine exhibits distinct subcellular localization patterns that influence its activity and function. For example, fluorescence imaging studies have shown that sanguinarine and chelerythrine, derivatives of benzo[c]phenanthridine, localize to secretory vesicles and the cell surface in plant cells . In human tumor cells, these compounds rapidly permeate the cells and form small cytoplasmic aggregates . The subcellular localization of benzo[c]phenanthridine is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .

特性

IUPAC Name |

benzo[c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c1-4-8-15-12(5-1)9-10-16-14-7-3-2-6-13(14)11-18-17(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDJLGHACUMTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322343 | |

| Record name | Benzo[c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218-38-2 | |

| Record name | Benzo[c]phenanthridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

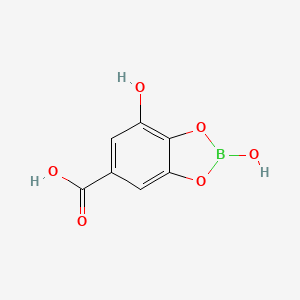

![(alphaR,betaS)-beta-(2-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]-alpha-phenyl-1-piperazineethanol](/img/structure/B1199753.png)